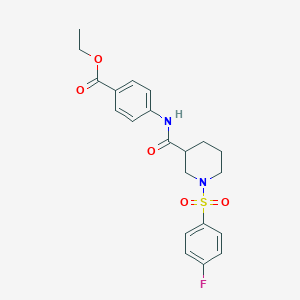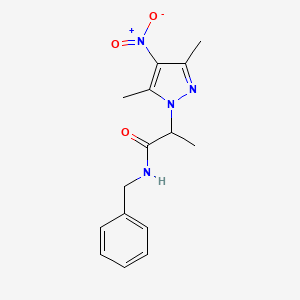![molecular formula C17H20ClN3O2 B4215645 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide](/img/structure/B4215645.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide
Vue d'ensemble
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide: is a chemical compound belonging to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom within a five-membered ring structure. This particular compound features a chlorophenyl group and a cyclopentylbutanamide moiety, making it a unique and potentially valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorobenzohydrazide , which is then cyclized with carbon disulfide and ammonium hydroxide to yield the oxadiazole core.
Industrial Production Methods
In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The cyclopentylbutanamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: : Chlorophenol derivatives.
Reduction: : Corresponding amines.
Substitution: : Amides, esters, or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Exhibits biological activity, such as antimicrobial and antifungal properties.
Medicine: : Potential therapeutic applications in drug discovery and development.
Industry: : Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide: can be compared with other oxadiazole derivatives, such as 1,2,4-oxadiazole-3,5-dione and 1,3,4-oxadiazole-2-thiol . While these compounds share the oxadiazole core, the presence of the chlorophenyl group and the cyclopentylbutanamide moiety in our compound provides unique chemical and biological properties that distinguish it from others.
List of Similar Compounds
1,2,4-oxadiazole-3,5-dione
1,3,4-oxadiazole-2-thiol
5-phenyl-1,2,4-oxadiazole-3-carboxylic acid
2-(4-chlorophenyl)-1,3,4-oxadiazole
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-13-10-8-12(9-11-13)17-20-16(23-21-17)7-3-6-15(22)19-14-4-1-2-5-14/h8-11,14H,1-7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSQWLNQKTBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4215564.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)benzyl]amino}carbonothioyl)-2-furamide](/img/structure/B4215572.png)
![8-ethoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4215577.png)
![Methyl 21-benzyl-20,22-dioxo-16,17,21-triazahexacyclo[6.6.5.315,19.02,7.09,14.015,19]docosa-2,4,6,9,11,13,17-heptaene-18-carboxylate](/img/structure/B4215583.png)

![8-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4215588.png)
![methyl 2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4215595.png)
![1-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-methylphenyl)urea](/img/structure/B4215603.png)
![N,N-diethyl-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride](/img/structure/B4215618.png)
![N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B4215620.png)
![6-bromo-N-(2-chloro-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4215621.png)
![6-bromo-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4215630.png)


